3-(1,3-dibenzylimidazolidin-2-yl)-9-ethyl-9H-carbazole
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Overview
Description
3-(1,3-Dibenzyl-2-imidazolidinyl)-9-ethyl-9H-carbazole is a complex organic compound that features a unique structure combining an imidazolidinyl group with a carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dibenzylimidazolidin-2-yl)-9-ethyl-9H-carbazole typically involves multi-step organic reactions. One common approach is to start with the carbazole core and introduce the imidazolidinyl group through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dibenzyl-2-imidazolidinyl)-9-ethyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1,3-Dibenzyl-2-imidazolidinyl)-9-ethyl-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(1,3-dibenzylimidazolidin-2-yl)-9-ethyl-9H-carbazole involves its interaction with specific molecular targets and pathways. The imidazolidinyl group can interact with enzymes and receptors, modulating their activity. Additionally, the carbazole core can participate in electron transfer processes, making it useful in materials science applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dibenzyl-2-imidazolidinyl)pyridine
- 3-(1,3-Dibenzyl-2-imidazolidinyl)phenol
- 4-(1,3-Dibenzyl-2-imidazolidinyl)-N,N-dimethylaniline
Uniqueness
3-(1,3-Dibenzyl-2-imidazolidinyl)-9-ethyl-9H-carbazole is unique due to its combination of an imidazolidinyl group with a carbazole core. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(1,3-dibenzylimidazolidin-2-yl)-9-ethylcarbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3/c1-2-34-29-16-10-9-15-27(29)28-21-26(17-18-30(28)34)31-32(22-24-11-5-3-6-12-24)19-20-33(31)23-25-13-7-4-8-14-25/h3-18,21,31H,2,19-20,22-23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOMGVPCDWDCNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3N(CCN3CC4=CC=CC=C4)CC5=CC=CC=C5)C6=CC=CC=C61 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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